Superior Synthetic Efficiency: 82% Yield and 98.9% Purity in a Validated Crisaborole Route
In a patented synthetic route for the FDA-approved drug Crisaborole, the step converting 2-cyano-4-nitrophenylboronic acid to the target compound, (2-Formyl-4-nitrophenyl)boronic acid, achieved an isolated yield of 82% with a high-performance liquid chromatography (HPLC) purity of 98.9% [1]. This efficiency stands in stark contrast to prior art methods for synthesizing benzoxaborole scaffolds, which were characterized by lengthy multi-step sequences and a reported total overall yield of only 32% (mean of described methods) [2]. The improved single-step yield and purity directly reduce downstream purification costs and increase overall process mass intensity.
| Evidence Dimension | Synthetic Step Yield and Purity for Key Intermediate |
|---|---|
| Target Compound Data | Yield: 82%; Purity: 98.9% (HPLC) |
| Comparator Or Baseline | Prior art benzoxaborole synthesis: Overall total yield of 32% (mean of described methods) [2]. |
| Quantified Difference | Single-step yield (82%) exceeds the overall yield of a prior multi-step route (32%). |
| Conditions | Reduction of 2-cyano-4-nitrophenylboronic acid with diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C [1]. |
Why This Matters
Higher yield and purity directly translate to lower cost of goods (COGS) and reduced purification burden in pharmaceutical manufacturing.
- [1] Anhui Qingyun Pharmaceutical and Chemical Co., Ltd. (2019). Preparation method of crisaborole. Chinese Patent CN109456347B. Table in Example 1: S2, Yield 82%, Purity 98.9%. View Source
- [2] Olon SPA. (2019). A process for the preparation of crisaborole. WIPO Patent WO2019120637A1. Background: prior art total yield 32%. View Source
